Topotecan Hydrochloride Topotecan Hydrochloride Topotecan Hydrochloride is the hydrochloride salt of a semisynthetic derivative of camptothecin with antineoplastic activity. During the S phase of the cell cycle, topotecan selectively stabilizes topoisomerase I-DNA covalent complexes, inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when complexes are encountered by the DNA replication machinery. Camptothecin is a cytotoxic quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata.
An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA TOPOISOMERASES, TYPE I.
See also: Topotecan (has active moiety).
Brand Name: Vulcanchem
CAS No.: 119413-54-6
VCID: VC20745033
InChI: InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)[NH+]=C4C3=C2)O.[Cl-]
Molecular Formula: C23H24ClN3O5
Molecular Weight: 457.9 g/mol

Topotecan Hydrochloride

CAS No.: 119413-54-6

Cat. No.: VC20745033

Molecular Formula: C23H24ClN3O5

Molecular Weight: 457.9 g/mol

* For research use only. Not for human or veterinary use.

Topotecan Hydrochloride - 119413-54-6

Specification

CAS No. 119413-54-6
Molecular Formula C23H24ClN3O5
Molecular Weight 457.9 g/mol
IUPAC Name (19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride
Standard InChI InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1
Standard InChI Key DGHHQBMTXTWTJV-BQAIUKQQSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)[NH+]=C4C3=C2)O.[Cl-]
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
Appearance Orange powder
Melting Point 213-218 °C
213 - 218 °C

Introduction

Chemical Structure and Properties

Topotecan hydrochloride (C₂₃H₂₄ClN₃O₅) is a semisynthetic derivative of the natural alkaloid camptothecin, featuring a unique pentacyclic structure with a characteristic E-ring lactone essential for its biological activity . The chemical identity and physical properties of topotecan hydrochloride are summarized in Table 1.

Chemical Identification

ParameterInformation
Chemical Name(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione hydrochloride
CAS Number119413-54-6
Molecular FormulaC₂₃H₂₄ClN₃O₅
Molecular Weight457.907 (Average), 457.1404486 (Monoisotopic)
IUPAC KeyDGHHQBMTXTWTJV-BQAIUKQQSA-N
SynonymsTopotecan HCl

The structure features an essential E-ring lactone configuration that is critical for its interaction with the target enzyme topoisomerase I . In aqueous solutions, topotecan undergoes a reversible, pH-dependent hydrolysis between its active lactone form and inactive carboxylate form, with the equilibrium favoring the carboxylate form at physiological pH .

Physicochemical Properties

The physicochemical properties of topotecan hydrochloride significantly influence its pharmacological behavior. Based on predictive modeling and experimental data, key properties include:

PropertyValueMethod
Water Solubility0.861 mg/mLALOGPS
LogP1.84 / -0.33ALOGPS / Chemaxon
LogS-2.7ALOGPS
pKa (Strongest Acidic)8Chemaxon
pKa (Strongest Basic)9.75Chemaxon
Physiological Charge1Chemaxon
Hydrogen Acceptor Count6Chemaxon
Hydrogen Donor Count2Chemaxon
Polar Surface Area103.2 ŲChemaxon
Rotatable Bond Count3Chemaxon

These properties contribute to topotecan hydrochloride's dissolution characteristics, membrane permeability, and bioavailability, all of which affect its clinical pharmacology .

Mechanism of Action

Topoisomerase I Inhibition

Topotecan hydrochloride exerts its antineoplastic effects through a well-defined mechanism involving the inhibition of topoisomerase I, a nuclear enzyme critical for DNA replication and transcription . The compound specifically targets and stabilizes the covalent complex formed between topoisomerase I and cleaved DNA strands, preventing the religation step of the normal catalytic cycle .

The stabilization of these "cleavable complexes" results in persistent single-strand breaks in DNA. When DNA replication machinery encounters these breaks, double-strand DNA damage occurs, triggering cellular repair mechanisms that ultimately lead to apoptotic cell death . This mechanism is particularly effective against rapidly dividing cells, making topotecan selectively cytotoxic toward proliferating tumor cells compared to quiescent normal tissues .

Structure-Activity Relationship

The E-ring lactone configuration in topotecan's chemical structure is essential for its biological activity. This moiety enables the formation of stable complexes with topoisomerase I and DNA . Structural modifications to this region significantly reduce the compound's inhibitory potency, underscoring the critical nature of this pharmacophore .

Pharmacokinetics

Absorption and Distribution

As an intravenously administered agent, topotecan hydrochloride bypasses absorption barriers and achieves 100% bioavailability. Its distribution properties are characterized by rapid equilibration between plasma and tissues .

Metabolism and Elimination

A critical aspect of topotecan's pharmacokinetics is the rapid in vivo conversion between its active lactone form and inactive carboxylate form. This pH-dependent hydrolysis significantly impacts the compound's biological activity, with the equilibrium favoring the inactive carboxylate at physiological pH .

Pharmacokinetic Parameters

Comprehensive pharmacokinetic evaluations have established the following parameters for intravenously administered topotecan hydrochloride:

ParameterValueNotes
Lactone-to-Carboxylate RatioVariablepH-dependent equilibrium
Volume of Distribution-Rapid tissue distribution
Elimination Half-Life-Contributes to dosing schedule design
Clearance-Influences exposure levels

A critical pharmacokinetic-pharmacodynamic relationship exists between topotecan exposure and myelosuppression. This relationship can be described using a sigmoidal maximum effect (Eₘₐₓ) model, as represented by the modified Hill equation :

Effect = Eₘₐₓ × (DE)ʸ / [(DE₅₀)ʸ + (DE)ʸ]

Where Eₘₐₓ denotes the maximal effect, DE represents drug exposure (AUC), DE₅₀ is the drug exposure associated with 50% of Eₘₐₓ, and γ is the Hill coefficient describing the sigmoidicity of the curve . This model helps predict the degree of neutropenia based on topotecan systemic exposure.

Clinical Applications

Dosage and Administration

The standard dosing regimen for topotecan hydrochloride varies by indication and combination status:

IndicationDosageScheduleNotes
SCLC (monotherapy)1.5 mg/m²Daily for 5 days, starting on Day 1 of a 21-day cycleIV infusion over 30 minutes
Cervical Cancer (with cisplatin)--Requires dose adjustments based on hematologic parameters
Ovarian Cancer--Second-line treatment option

Dose modifications are often necessary based on hematologic toxicities, with neutropenia being the most common dose-limiting toxicity .

Efficacy in Cancer Treatment

Small Cell Lung Cancer

The efficacy of topotecan in SCLC has been established through multiple clinical trials. In a randomized comparative trial with 211 patients, topotecan (1.5 mg/m² daily for 5 days) was compared to the CAV regimen (cyclophosphamide, doxorubicin, vincristine) in patients with recurrent SCLC who were sensitive to first-line chemotherapy .

Topotecan was further evaluated in three open-label, non-comparative trials (Studies 014, 092, and 053) involving 319 patients with recurrent or progressive SCLC after first-line chemotherapy, providing additional evidence for its efficacy in this setting .

Ovarian Cancer and Cervical Cancer

Topotecan hydrochloride has demonstrated efficacy in ovarian cancer as a second-line treatment option . In clinical studies, partial responses were documented in patients with ovarian cancer, even at doses below the maximum tolerated dose when combined with ifosfamide .

For cervical cancer, topotecan in combination with cisplatin is indicated for patients with recurrent disease after radiotherapy and for those with Stage IVB disease. The efficacy in this setting necessitates consideration of prior cisplatin exposure, with a sustained treatment-free interval required for patients previously treated with cisplatin-containing regimens .

Pharmacokinetic-Pharmacodynamic Relationships

Exposure-Response Relationship

Significant correlations exist between topotecan exposure and hematologic toxicities. These relationships have been mathematically modeled using sigmoidal maximum effect (Eₘₐₓ) equations, enabling prediction of neutropenia based on drug exposure parameters .

The relationship between the area under the concentration-time curve (AUC) for both lactone and total topotecan forms and the percentage decrease in absolute neutrophil count (ANC) has been described using the Hill equation:

Percentage decrease in ANC = 100 × (AUC)ʸ / [(AUC₅₀)ʸ + (AUC)ʸ]

This model provides a framework for rational dose adjustment based on individual patient factors that might affect topotecan pharmacokinetics .

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